molecular formula C13H14ClNO B11872460 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol

1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol

Cat. No.: B11872460
M. Wt: 235.71 g/mol
InChI Key: GAVFKLCDELIWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6,8-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of phosphoryl chloride in dry conditions at low temperatures to obtain the intermediate, which is then reacted with ethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Chloroquinoline: Known for its antimicrobial properties.

    6,8-Dimethylquinoline: Used in the synthesis of various pharmaceuticals.

    Quinoline-3-yl derivatives: Widely studied for their diverse biological activities.

Uniqueness: 1-(2-Chloro-6,8-dimethylquinolin-3-yl)ethanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chloro-6,8-dimethylquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO/c1-7-4-8(2)12-10(5-7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3

InChI Key

GAVFKLCDELIWMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.